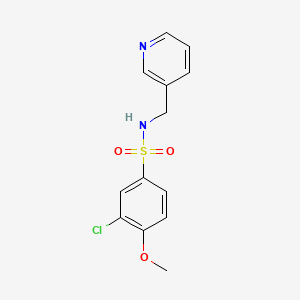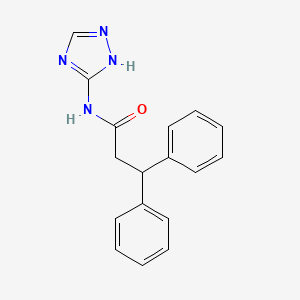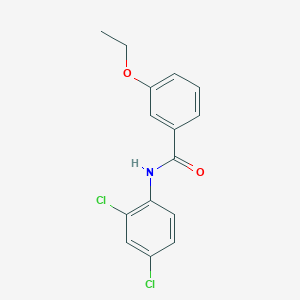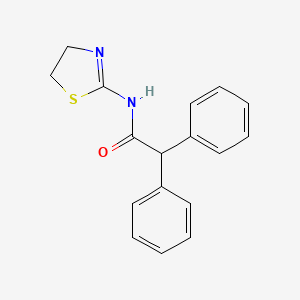![molecular formula C17H13ClN2O4 B5749545 4-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5749545.png)
4-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid, commonly known as CBB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of CBB in cancer cells involves the inhibition of the proteasome, a cellular complex responsible for the degradation of proteins. By inhibiting the proteasome, CBB can induce the accumulation of misfolded and damaged proteins, leading to the activation of the unfolded protein response and ultimately, apoptosis.
Biochemical and Physiological Effects:
CBB has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of the proteasome, and the labeling and detection of proteins. CBB has also been shown to have anti-inflammatory and antiviral properties.
实验室实验的优点和局限性
One of the main advantages of using CBB in lab experiments is its ability to selectively label and detect proteins, allowing for the quantification and analysis of protein expression in various biological samples. However, CBB has some limitations, including its potential toxicity and the need for optimization of labeling conditions to minimize non-specific binding.
未来方向
There are several future directions for the study of CBB, including the development of more selective and potent proteasome inhibitors, the optimization of labeling conditions for improved protein detection, and the investigation of CBB's potential applications in materials science. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of CBB in various biological systems.
Conclusion:
In conclusion, CBB is a promising chemical compound that has shown potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. Its ability to selectively label and detect proteins, induce apoptosis in cancer cells, and inhibit the proteasome make it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to explore its potential applications in new areas of research.
合成方法
The synthesis of CBB involves the condensation of 5-chloro-2-aminobenzoic acid with 4-(4-aminophenyl)-2-oxobutanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using chromatography techniques to obtain pure CBB.
科学研究应用
CBB has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, CBB has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. CBB has also been investigated for its potential use as an anti-inflammatory and antiviral agent.
In biochemistry, CBB has been used as a tool for protein labeling and detection. CBB can react with primary amines on proteins to form stable amide bonds, allowing for the detection and quantification of proteins in various biological samples.
In materials science, CBB has been used as a building block for the synthesis of functional materials such as fluorescent polymers and metal-organic frameworks.
属性
IUPAC Name |
4-[4-(5-chloro-1,3-benzoxazol-2-yl)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c18-11-3-6-14-13(9-11)20-17(24-14)10-1-4-12(5-2-10)19-15(21)7-8-16(22)23/h1-6,9H,7-8H2,(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVPUSRDISDAKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-aminophenyl)[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]amine](/img/structure/B5749463.png)
![2-[(4-chlorobenzyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5749471.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B5749472.png)

![N-isopropyl-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B5749486.png)

![4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5749501.png)
![3-cyclohexyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5749508.png)



![2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5749563.png)
![2-[(4-chlorobenzyl)thio]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5749575.png)
